Cas no 1429422-30-9 (2-chloroquinazoline-7-carboxylic acid)

2-chloroquinazoline-7-carboxylic acid structure
1429422-30-9 structure
商品名:2-chloroquinazoline-7-carboxylic acid
CAS番号:1429422-30-9
MF:C9H5ClN2O2
メガワット:208.601200819016
CID:5304270

2-chloroquinazoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-chloroquinazoline-7-carboxylic acid
    • 2-chloroquinazoline-7-carboxylicacid
    • 7-Quinazolinecarboxylic acid, 2-chloro-
    • インチ: 1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14)
    • InChIKey: IXPMSRUXZSILLJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=C2C=CC(C(=O)O)=CC2=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • トポロジー分子極性表面積: 63.1
  • 疎水性パラメータ計算基準値(XlogP): 2

2-chloroquinazoline-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-100MG
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
100MG
¥ 1,122.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-250mg
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
250mg
¥1449.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-10g
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
10g
¥18089.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-250MG
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
250MG
¥ 1,795.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-1G
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
1g
¥ 4,481.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-500MG
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
500MG
¥ 2,989.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-5G
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
5g
¥ 13,444.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-1g
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
1g
¥3618.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-10G
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
10g
¥ 22,407.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0272-500mg
2-chloroquinazoline-7-carboxylic acid
1429422-30-9 95%
500mg
¥2414.0 2024-04-24

2-chloroquinazoline-7-carboxylic acid 関連文献

2-chloroquinazoline-7-carboxylic acidに関する追加情報

2-Chloroquinazoline-7-Carboxylic Acid (CAS No. 1429422-30-9): An Overview of Its Structure, Synthesis, and Applications

2-Chloroquinazoline-7-carboxylic acid (CAS No. 1429422-30-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structure, synthesis methods, and recent advancements in the study of 2-chloroquinazoline-7-carboxylic acid.

Structure and Physical Properties

The molecular formula of 2-chloroquinazoline-7-carboxylic acid is C11H7ClN2O2, with a molecular weight of approximately 236.64 g/mol. The compound features a quinazoline core with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various chemical transformations and biological studies.

The solid form of 2-chloroquinazoline-7-carboxylic acid is typically white or off-white in color and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 185-187°C, which is consistent with other quinazoline derivatives. The compound's stability under various conditions, including pH and temperature, has been well-documented in the literature.

Synthesis Methods

The synthesis of 2-chloroquinazoline-7-carboxylic acid has been explored through several routes, each offering its own advantages in terms of yield, purity, and scalability. One common method involves the condensation of anthranilic acid with an appropriate chlorinated reagent followed by cyclization to form the quinazoline ring. This process can be optimized using different catalysts and solvents to enhance the reaction efficiency.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly improved the yield and purity of 2-chloroquinazoline-7-carboxylic acid. The researchers utilized microwave-assisted synthesis to accelerate the reaction, achieving high yields within a short reaction time. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste generation.

Biological Activities and Applications

2-Chloroquinazoline-7-carboxylic acid has shown promising biological activities in various preclinical studies. One of its key applications is as a lead compound for the development of anticancer agents. Quinazolines are known for their ability to inhibit kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

A study published in Cancer Research demonstrated that derivatives of 2-chloroquinazoline-7-carboxylic acid exhibited potent inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in many cancers. These derivatives were effective in suppressing tumor growth in both cell culture models and animal studies, highlighting their potential as therapeutic agents.

Beyond cancer research, 2-chloroquinazoline-7-carboxylic acid has also been investigated for its antimicrobial properties. A recent publication in Antimicrobial Agents and Chemotherapy reported that certain derivatives of this compound showed significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that 2-chloroquinazoline-7-carboxylic acid-based compounds could be valuable candidates for developing new antibiotics.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing compounds derived from 2-chloroquinazoline-7-carboxylic acid into clinical trials. Several pharmaceutical companies are currently conducting Phase I and II trials to evaluate the safety and efficacy of these compounds in treating various diseases.

In addition to its direct therapeutic applications, 2-chloroquinazoline-7-carboxylic acid serves as an important building block for synthesizing more complex molecules with enhanced biological activities. Researchers are actively exploring structure-activity relationships (SAR) to identify optimal modifications that can improve potency, selectivity, and pharmacokinetic properties.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, especially those intended for pharmaceutical use. While no specific safety concerns have been reported for 2-chloroquinazoline-7-carboxylic acid, it is essential to follow standard laboratory practices to ensure safe handling and storage. Proper personal protective equipment (PPE) should be worn when working with this compound, and it should be stored in a cool, dry place away from incompatible materials.

Conclusion

2-Chloroquinazoline-7-carboxylic acid (CAS No. 1429422-30-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and versatile synthetic routes make it an attractive starting point for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future breakthroughs in drug discovery.

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Amadis Chemical Company Limited
(CAS:1429422-30-9)2-chloroquinazoline-7-carboxylic acid
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清らかである:99%
はかる:1g
価格 ($):625.0